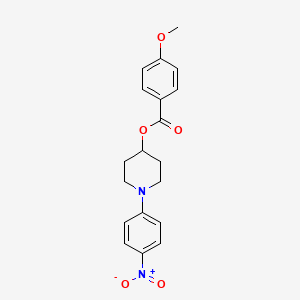

![molecular formula C23H28O3S B2510972 4-(4-甲苯基)-4-氧代-2-[(2,3,4,5,6-五甲基苄基)硫代]丁酸 CAS No. 868255-47-4](/img/structure/B2510972.png)

4-(4-甲苯基)-4-氧代-2-[(2,3,4,5,6-五甲基苄基)硫代]丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid" is a complex organic molecule that appears to be related to various research areas, including pharmaceutical intermediates and potential therapeutic agents. The papers provided discuss compounds with structural similarities or functionalities that may provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the Friedel-Crafts reaction mentioned in the synthesis of 4,4-Bis(4-fluorophenyl) butanoic acid, which is an important pharmaceutical intermediate . Additionally, the synthesis of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one as a bifunctional antimelanoma agent involves a tyrosinase-activatable phenolic moiety and a GSH-reactive alpha,beta-unsaturated carbonyl group . These methods could potentially be adapted for the synthesis of the compound , considering the presence of phenyl groups and the potential for similar reactivity.

Molecular Structure Analysis

The molecular structure of the compound likely features a benzyl sulfanyl group attached to a butanoic acid backbone, with additional methyl substituents on the phenyl rings. The structural diversity of organotin complexes with 4-sulfanylbenzoic acid demonstrates the coordination behavior of sulfanyl groups and their ability to form supramolecular structures through various intermolecular interactions . This information could be relevant when considering the molecular structure and potential binding interactions of "4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid."

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes interactions with biological molecules such as GSH, as seen with the bifunctional antimelanoma agent . The sulfonation process used to remove undesired isomers in the synthesis of 4,4-Bis(4-fluorophenyl) butanoic acid also highlights the potential for selective reactivity in the synthesis or modification of the compound . These reactions could provide a basis for understanding how "4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid" might interact in a chemical or biological context.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "4-(4-Methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]butanoic acid," they do provide insights into the properties of structurally related compounds. For instance, the solubility, reactivity, and potential for forming hydrogen bonds are important considerations, as seen in the supramolecular structures involving organotin complexes . The cytotoxic activity against B16F1 murine melanoma cells of a related compound suggests that the compound may also exhibit biological activity, which would be an important physical property to consider.

科学研究应用

合成和结构分析: 与 4-(4-甲苯基)-4-氧代-2-[(2,3,4,5,6-五甲基苄基)硫代]丁酸 的分子结构相关的各种化合物的合成一直是人们关注的主题。例如,由 10-十一烯酸酰肼制备噻唑烷-4-酮和噻咱-4-酮的新型化合物及其结构分配和立体化学已被详细讨论 (Rahman 等人,2005)。类似地,使用纳米晶氧化镁合成 α-硫代-β-氨基酸衍生物并通过 X 射线衍射和核磁共振光谱确认其构型突出了此类化合物的复杂化学和潜在应用 (Kantam 等人,2010)。

化学发光和分子相互作用研究: 对硫代取代双环二噁戊烷及其碱诱导的化学发光的研究提供了对这些化合物的单线态氧化和热稳定性的见解。研究这些二噁戊烷分解后的发光特性可能为基于化学发光的技术中的新应用铺平道路 (Watanabe 等人,2010)。

金属有机骨架 (MOF) 构建: 柔性二羧酸配体的设计和合成及其在组装铜金属有机体系中的应用证明了分子构建的重要性以及此类化合物在开发具有不同结构和功能的 MOF 中的潜力 (Dai 等人,2009)。

抗菌活性: 合成芳基偶氮吡唑嘧啶酮环合杂环化合物并针对各种细菌和真菌进行评估说明了硫代取代化合物在抗菌应用中的潜力 (Sarvaiya 等人,2019)。

功能化磺酰胺的合成: 研究烷基异氰化物和二烷基乙炔二羧酸酯与 4-甲苯磺酸一水合物进行多组分反应以合成功能化磺酰胺进一步强调了硫代取代化合物在化学合成中的多功能性 (Alizadeh 等人,2007)。

安全和危害

属性

IUPAC Name |

4-(4-methylphenyl)-4-oxo-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O3S/c1-13-7-9-19(10-8-13)21(24)11-22(23(25)26)27-12-20-17(5)15(3)14(2)16(4)18(20)6/h7-10,22H,11-12H2,1-6H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFSVTLJAVMRQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)SCC2=C(C(=C(C(=C2C)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

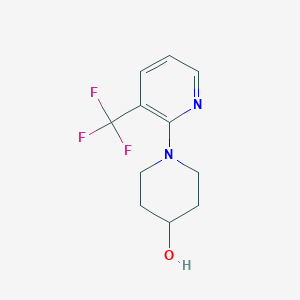

![5-Ethyl-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2510889.png)

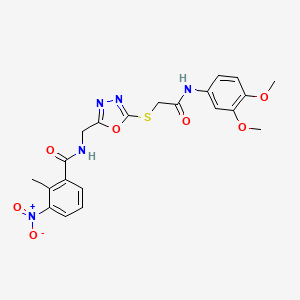

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2510895.png)

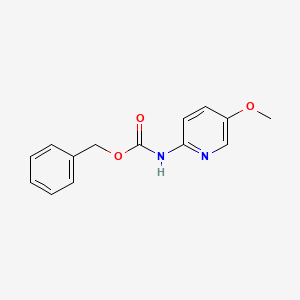

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-enamide](/img/structure/B2510896.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-ethoxyphenyl)methanone oxalate](/img/structure/B2510899.png)

![2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2510903.png)

![(R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B2510905.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2510906.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2510908.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2510910.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2510911.png)